molecular formula C7H7NO3 B186382 Methyl 3-hydroxypicolinate CAS No. 62733-99-7

Methyl 3-hydroxypicolinate

Cat. No. B186382
Key on ui cas rn: 62733-99-7
M. Wt: 153.14 g/mol
InChI Key: MHKKUZDJUGIOBC-UHFFFAOYSA-N
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Patent
US08895733B2

Procedure details

A mixture of 3-hydroxypyridine-2-carboxylic acid (2.0 g, 14.4 mmol), conc sulfuric acid (0.5 ml) and methanol (100 ml) was heated to reflux and stirred for 48 hours. The mixture was cooled to room temperature and stirred for 60 hours then concentrated under vacuum. The residue was dissolved in water (20 ml), basified to pH 8 using solid sodium carbonate (care: gas evolution!) and extracted with ethyl acetate (3×20 ml). The combined organic extracts were washed with water and concentrated under vacuum to give the title compound as a white solid (1.22 g, 55%). Method C HPLC-MS: MH+ requires m/z=154. Found: m/z=154, Rt=0.78 min (100%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
55%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:16]O>>[OH:1][C:2]1[C:3]([C:8]([O:10][CH3:16])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C(=NC=CC1)C(=O)O
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred for 60 hours
Duration
60 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (20 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC=1C(=NC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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